Sclarene

Enzymatic diterpene synthesis Terpene synthase specificity Biosynthetic pathway engineering

Sclarene is a bicyclic labdane-type diterpene hydrocarbon with molecular formula C₂₀H₃₂ (MW 272.47 g/mol), characterized by a trans-decalin ring system bearing double bonds at C-8(17), C-13(16), and C-14. It occurs naturally in the foliage and essential oils of multiple plant species including Salvia sclarea (clary sage), Nicotiana glutinosa, and various conifers.

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
Cat. No. B1246985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSclarene
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CCC(=C)C=C)C)C
InChIInChI=1S/C20H32/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h7,17-18H,1-3,8-14H2,4-6H3/t17-,18-,20+/m0/s1
InChIKeyKYLKKZSVPLUGCC-CMKODMSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sclarene (CAS 511-02-4): Procurement-Relevant Properties and Differentiation from Labdane Diterpene Analogs


Sclarene is a bicyclic labdane-type diterpene hydrocarbon with molecular formula C₂₀H₃₂ (MW 272.47 g/mol), characterized by a trans-decalin ring system bearing double bonds at C-8(17), C-13(16), and C-14 [1]. It occurs naturally in the foliage and essential oils of multiple plant species including Salvia sclarea (clary sage), Nicotiana glutinosa, and various conifers [2]. Unlike its hydroxylated congener sclareol (C₂₀H₃₆O₂), sclarene lacks oxygen functionality, resulting in markedly different physicochemical properties including a calculated LogP of 8.59 versus sclareol's lower polarity, and distinct olfactory and performance characteristics in fragrance applications .

Labdane diterpene with oxygen-free structure, high LogP (~8.6)
Fragrance research: woody-amber, green, earthy, metallic profile
Natural product sourcing: leaf-specific occurrence; enzymatic synthesis via CDP

Why In-Class Labdane Diterpenes Cannot Simply Substitute for Sclarene in Fragrance and Research Applications


Although sclarene shares a common labdane skeleton with structurally related diterpenes such as sclareol, manool, and biformene, substitution without formulation re-engineering is not scientifically defensible. Critical differentiation arises from the absence of hydroxyl groups in sclarene versus sclareol, which fundamentally alters volatility, substantivity, and olfactory profile [1]. In enzymatic synthesis contexts, the CYC2 enzyme from Kitasatospora griseola exhibits distinct substrate-dependent product partitioning between sclarene and biformene, demonstrating that even minor stereoelectronic variations in starting diphosphates yield divergent diterpene outcomes [2]. Furthermore, sclarene's tissue-specific occurrence in plant sources—detected in Vitex agnus-castus leaves but entirely absent from flowers and fruits—indicates that plant-based sourcing cannot be assumed equivalent across different botanical materials [3].

Hydroxyl group absence

Lacks oxygen functionality of sclareol; may alter volatility, substantivity, and olfactory profile.

Enzymatic substrate specificity

CYC2 enzyme product partitioning differs; stereoisomeric diphosphates yield biformene, not sclarene.

Tissue-specific occurrence

Sclarene detected only in leaf tissues of Vitex agnus-castus; flower/fruit sourcing may not provide this compound.

Sclarene Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data Versus Analogs


Enzymatic Synthesis Specificity: Sclarene Versus Biformene Production from Copalyl Diphosphate

In enzymatic reactions catalyzed by the CYC2 enzyme from Kitasatospora griseola, sclarene is produced as a specific product from copalyl diphosphate (CDP) substrate, whereas alternative substrates ent-CDP, syn-CDP, and tuberculosinyl diphosphate yield biformene and novel diterpenes with buta-1,3-diene moieties instead [1]. This substrate-controlled product partitioning demonstrates that sclarene formation requires CDP specifically, distinguishing it from biformene which arises from stereoisomeric diphosphate substrates [1].

Enzymatic Product Outcome
Head-to-head
Sclarene from CDP vs biformene from ent-CDP, syn-CDP, tuberculosinyl diphosphate
Substrate-specific product partitioning; requires CDP for sclarene
In vitro CYC2 assay; reported substrate context
Enzymatic diterpene synthesis Terpene synthase specificity Biosynthetic pathway engineering

Olfactory Profile Differentiation: Sclarene Versus Manool in Fragrance Applications

Comparative GC-MS and olfactory analysis of Nicotiana glutinosa essential oil reveals distinct odor profiles between co-occurring labdane diterpenes. Sclarene is described as woody-type, powerful, green, terpenic, earthy, warm, amber, and clary sage, whereas manool is characterized as delicate, woody, dry-sweet, extremely tenacious with a typical ambergris-like undertone [1]. This olfactory divergence is further supported by Givaudan's technical characterization of sclarene as imparting a strong dry woody note with camphor and warm metallic undertones [2].

Olfactory Characterization
Head-to-head
Sclarene: woody, green, terpenic, earthy, warm amber, metallic vs Manool: delicate, woody, dry-sweet, ambergris
Non-interchangeable olfactory profiles; sclarene provides green/metallic facets
GC-MS and sensory evaluation context
Fragrance chemistry Olfactory evaluation Aroma chemical procurement

Fragrance Performance Metrics: Substantivity and Stability Profile of Sclarene

Givaudan's standardized performance testing of sclarene (as 80%/DPG formulation) provides quantitative ratings across multiple fragrance-relevant performance parameters [1]. The material demonstrates maximum rating (★★★★) for burning effectiveness, substantivity on damp surfaces, substantivity on dry surfaces, and bloom in soap, with tenacity on blotter measured at several days [1]. Stability testing across pH ranges shows optimal performance in fabric conditioner (pH 3.5, ★★★★) and shampoo (pH 6, ★★★), with reduced stability in acid cleaner (pH 2, ★) [1].

Performance Ratings
Supplier data
Substantivity: ★★★★ damp/dry, Bloom: ★★★★, Tenacity: several days; pH stability: ★★★★ (pH 3.5) to ★ (pH 2)
High substantivity and bloom; pH-dependent stability
Supplier-reported data (80%/DPG)
Fragrance substantivity Perfumery performance Aroma chemical stability

Sustainability and Biodegradability Profile: Sclarene Environmental Fate Characteristics

Sclarene has been characterized for biodegradability according to standardized OECD test guidelines. The material meets the criterion for readily biodegradable classification, having achieved >60% degradation in a ready biodegradation test within 28 days while passing the 10-day window criterion following OECD 301, 310, and equivalent ISO guidelines [1]. Additionally, sclarene is classified as containing ≤50% renewable carbon content under ISO 16128-1 definitions for naturally derived substances [1].

Biodegradability
Supplier data
>60% degradation in 28 days (OECD 301/310); ≤50% renewable carbon (ISO 16128-1)
Meets ready biodegradability criterion; renewable carbon classification
Supplier-reported sustainability assessment
Biodegradability Sustainable chemistry Environmental fate Green procurement

Tissue-Specific Occurrence: Sclarene Detection in Vitex agnus-castus Plant Organs

Supercritical CO₂ extraction and GC-MS analysis of Vitex agnus-castus plant organs revealed differential distribution of sclarene across tissues. Sclarene was detected in leaf volatile concentrates but was entirely absent from flower and fruit samples from the same plant species [1]. This contrasts with other major constituents including α-pinene, sabinene, 1,8-cineole, (E)-caryophyllene, spathulenol, and manool, which were present across all plant organs examined [1].

Tissue Distribution
Head-to-head
Sclarene: present in leaf, absent in flower/fruit vs manool: present across all organs
Leaf-specific sourcing required for sclarene content
SC-CO₂ extraction and GC-MS analysis
Phytochemistry Natural product sourcing Botanical extract standardization

GC-MS Identification Reliability: Kovats Retention Index Differentiation

Sclarene has validated Kovats retention indices (RI) that enable reliable identification in complex essential oil matrices where mass spectral similarity alone may be insufficient for definitive compound assignment [1]. Reported RI values include 1967 on DB-5 column [1] and 2399 on RTX-5MS column [2], providing orthogonal identification criteria beyond mass spectral matching. This is particularly relevant given the structural similarity among labdane diterpenes (e.g., sclarene, biformene, manool) where MS fragmentation patterns may exhibit high similarity [2].

Kovats Retention Index
Method context
RI = 1967 (DB-5); RI = 2399 (RTX-5MS)
Enables orthogonal identification in complex matrices
Method context for GC-MS authentication
Analytical chemistry GC-MS identification Retention index Quality control

Evidence-Based Application Scenarios for Sclarene Procurement and Utilization


Fragrance Formulation: Woody-Amber Modern Perfumery with Metallic Facets

Based on documented olfactory characterization, sclarene is optimally deployed in fragrance compositions requiring a powerful, woody-amber profile with green, terpenic, earthy, and warm metallic undertones [1]. Technical data confirm use levels up to 1% with high substantivity (★★★★ on both damp and dry surfaces), multi-day blotter tenacity, and excellent bloom in soap applications [2]. Formulators should note pH-dependent stability: optimal performance in fabric conditioner (pH 3.5, ★★★★) and shampoo (pH 6, ★★★), with reduced stability in strongly acidic matrices (pH 2, ★) [2].

Natural Product Research and Botanical Extract Standardization

For research involving natural sclarene sourcing, procurement must specify leaf-derived material due to documented tissue-specific occurrence. In Vitex agnus-castus, sclarene is present exclusively in leaf tissue and absent from flower and fruit extracts [3]. This distribution pattern necessitates leaf-specific harvesting and extraction protocols. Researchers should verify sclarene content via GC-MS using established Kovats retention indices (RI = 1967 on DB-5; RI = 2399 on RTX-5MS) to confirm identity beyond mass spectral similarity [4].

Enzymatic Diterpene Synthesis and Biosynthetic Pathway Engineering

In enzymatic synthesis applications, sclarene production requires copalyl diphosphate (CDP) as the specific substrate for CYC2 enzyme from Kitasatospora griseola [5]. Researchers engineering sclarene biosynthetic pathways must incorporate CDP-generating enzymes; substitution with stereoisomeric diphosphates (ent-CDP, syn-CDP) will yield biformene and related diterpenes rather than sclarene [5]. This substrate specificity is critical for experimental design and for interpreting enzymatic product profiles in diterpene synthase characterization studies.

Sustainable Fragrance Ingredient Procurement with Environmental Documentation

For procurement in regulated markets or sustainability-focused supply chains, sclarene offers documented environmental fate characterization including ready biodegradability certification (>60% degradation within 28 days per OECD 301/310 guidelines) and renewable carbon content classification (≤50% under ISO 16128-1) [2]. These data support compliance with environmental regulations and corporate sustainability reporting requirements, distinguishing sclarene from diterpene analogs lacking equivalent biodegradability documentation.

Application
Selection Property
Validation Focus
Woody-amber fragrance research
Olfactory profile with green/metallic facets
Substantivity and pH-dependent stability
Botanical extract standardization
Tissue-specific occurrence in leaf
GC-MS identification via retention indices
Enzymatic diterpene synthesis
Substrate specificity (copalyl diphosphate)
Product identity differentiation from biformene
Environmental documentation
Ready biodegradability certification
OECD 301/310 and renewable carbon verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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